molecular formula C23H16FN3O5 B2623957 N-(4-fluorophenyl)-3-(2-methyl-3-nitrobenzamido)-1-benzofuran-2-carboxamide CAS No. 887885-35-0

N-(4-fluorophenyl)-3-(2-methyl-3-nitrobenzamido)-1-benzofuran-2-carboxamide

Cat. No.: B2623957
CAS No.: 887885-35-0
M. Wt: 433.395
InChI Key: RUUZOLNLVHWTQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-3-(2-methyl-3-nitrobenzamido)-1-benzofuran-2-carboxamide is a specialized benzofuran derivative with molecular formula C₂₃H₁₆FN₃O₅ and molecular weight of 433.4 g/mol . This compound features a benzofuran core structure substituted with a 4-fluorophenyl group and a 2-methyl-3-nitrobenzamido moiety, creating a complex molecular architecture valuable for pharmaceutical research and drug discovery. The structural configuration is represented by the SMILES notation: Cc1c(C(=O)Nc2c(C(=O)Nc3ccc(F)cc3)oc3ccccc23)cccc1 N+ [O-] . Benzofuran-carboxamide derivatives demonstrate significant potential in anticancer research, with studies investigating their ability to inhibit cholesterol biosynthetic pathways and cancer cell proliferation . These compounds are particularly valuable in oncology research for their potential to modulate critical biological pathways involved in glial tumors and other cancer types . As part of the benzofuran chemical class, this compound serves as an important building block in medicinal chemistry, enabling researchers to explore structure-activity relationships and develop novel therapeutic agents. The compound is provided exclusively for research applications in chemical biology, drug discovery, and pharmaceutical development. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

N-(4-fluorophenyl)-3-[(2-methyl-3-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN3O5/c1-13-16(6-4-7-18(13)27(30)31)22(28)26-20-17-5-2-3-8-19(17)32-21(20)23(29)25-15-11-9-14(24)10-12-15/h2-12H,1H3,(H,25,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUUZOLNLVHWTQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-3-(2-methyl-3-nitrobenzamido)-1-benzofuran-2-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its structural characteristics, mechanisms of action, and biological effects based on recent research findings.

Structural Overview

The compound features a benzofuran core with several functional groups that contribute to its biological activity. The presence of the 4-fluorophenyl group and the 3-nitrobenzamide moiety enhances its lipophilicity and potential interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including those similar to this compound. The structure-activity relationship (SAR) indicates that modifications at specific positions can significantly influence cytotoxicity against various cancer cell lines.

  • Mechanism of Action : The compound has shown to inhibit key signaling pathways involved in cancer cell proliferation. For instance, in vitro studies demonstrated that it can interfere with the AKT signaling pathway, leading to reduced cell viability in lung adenocarcinoma cells (A549) .
  • Case Study : A study involving a series of benzofuran derivatives reported that compounds with similar structural features exhibited IC50 values in the micromolar range against cancer cell lines, indicating substantial anticancer activity .

Other Biological Activities

Besides anticancer effects, this compound may also possess other pharmacological properties:

  • Antimicrobial Activity : Some derivatives have been evaluated for their antimicrobial properties, showing effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to exhibit anti-inflammatory activity, suggesting that this compound may also contribute to this area.

In Vitro Studies

Table 1 summarizes the biological activities observed in various studies involving benzofuran derivatives:

CompoundCell LineIC50 (μM)Mechanism of Action
Compound 1A549 (Lung)16.4Inhibition of AKT signaling pathway
Compound 2MCF-10A (Breast)1.136Induction of apoptosis
Compound 3EAC (Carcinoma)VariesCytotoxicity via DNA interaction

In Vivo Studies

In vivo experiments using murine models have demonstrated that certain benzofuran derivatives can significantly reduce tumor growth without affecting overall body weight or organ health . This suggests a favorable therapeutic index for these compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Benzofuran Carboxamide Family

The following table highlights key structural differences and similarities with related compounds:

Compound Name Substituents Key Features Evidence Source
N-(4-Fluorophenyl)-3-(2-methyl-3-nitrobenzamido)-1-benzofuran-2-carboxamide 4-Fluorophenyl; 2-methyl-3-nitrobenzamido Nitro group (electron-withdrawing), methyl (steric bulk)
3-(4-Chlorobutanamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide 4-Fluorophenyl; 4-chlorobutanamido Chloroalkyl chain (lipophilic, flexible)
6-((1-(4-Bromophenyl)-2-hydroxyethyl)amino)-5-cyclopropyl-2-(4-fluorophenyl)-... 4-Fluorophenyl; bromophenyl; cyclopropyl; hydroxyethyl Bromine (polarizability), cyclopropyl (rigidity)
5-Fluoro-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide 5-Fluoro; 3-methyl; oxadiazole Oxadiazole (heterocyclic, hydrogen-bond acceptor)
4-(Benzofuran-2-yl)-N-(4-fluorophenyl)-3-phenylthiazol-2(3H)-imine Benzofuran; fluorophenyl; phenylthiazol-imine Thiazole-imine (planar, π-π stacking potential)

Electronic and Steric Effects

  • Nitro vs. Chloro/Methyl Substituents: The nitro group in the target compound is a stronger electron-withdrawing group compared to the chloroalkyl chain in ’s analogue, which may enhance electrophilic reactivity or stabilize charge-transfer interactions.
  • Fluorophenyl vs.

Crystallographic and Conformational Insights

  • Crystal Packing : highlights that fluorophenyl groups can form solid solutions with phenyl rings due to their similar sizes, suggesting the target compound’s fluorophenyl group may facilitate stable crystal packing .
  • Dihedral Angles : In chalcone derivatives (), fluorophenyl-containing compounds exhibit dihedral angles of 7.14°–56.26° between aromatic rings. The target compound’s benzofuran core and nitrobenzamido substituent likely adopt distinct conformations, influencing binding or solubility .

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